molecular formula C3H5ClO2 B612940 (S)-(-)-2-Chloropropionic acid CAS No. 29617-66-1

(S)-(-)-2-Chloropropionic acid

Cat. No.: B612940
CAS No.: 29617-66-1
M. Wt: 108.52
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Description

(S)-(-)-2-Chloropropionic acid is an organic compound with the molecular formula C3H5ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Chloropropionic acid can be synthesized through several methods. One common approach involves the chlorination of lactic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

CH3CH(OH)COOH+SOCl2CH3CH(Cl)COOH+SO2+HCl\text{CH3CH(OH)COOH} + \text{SOCl2} \rightarrow \text{CH3CH(Cl)COOH} + \text{SO2} + \text{HCl} CH3CH(OH)COOH+SOCl2→CH3CH(Cl)COOH+SO2+HCl

Industrial Production Methods

In industrial settings, this compound is often produced through the same chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Chloropropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of lactic acid.

    Reduction Reactions: The compound can be reduced to 2-chloropropanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield 2-chloropyruvic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Lactic acid.

    Reduction: 2-Chloropropanol.

    Oxidation: 2-Chloropyruvic acid.

Scientific Research Applications

(S)-(-)-2-Chloropropionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Chloropropionic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it can inhibit certain dehydrogenase enzymes, affecting the metabolic processes in cells. The chlorine atom in the molecule plays a crucial role in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: Similar in structure but lacks the chlorine atom.

    2-Chloropropanol: A reduction product of (S)-(-)-2-Chloropropionic acid.

    2-Chloropyruvic Acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of a chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. This makes it valuable in asymmetric synthesis and as a precursor in various chemical reactions.

Properties

IUPAC Name

(2S)-2-chloropropanoic acid
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InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
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InChI Key

GAWAYYRQGQZKCR-REOHCLBHSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)O)Cl
Source PubChem
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Isomeric SMILES

C[C@@H](C(=O)O)Cl
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Molecular Formula

C3H5ClO2
Record name CHLOROPROPIONIC ACID
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DSSTOX Substance ID

DTXSID50896915
Record name (2S)-Chloropropanoic acid
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Molecular Weight

108.52 g/mol
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Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CHLOROPROPIONIC ACID
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CAS No.

28554-00-9, 29617-66-1
Record name CHLOROPROPIONIC ACID
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Record name (2S)-2-Chloropropanoic acid
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Record name Propanoic acid, chloro-
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Record name 2-Chloropropionic acid, (-)-
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Record name (2S)-Chloropropanoic acid
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Record name (S)-2-chloropropionic acid
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Record name 2-CHLOROPROPIONIC ACID, (-)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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